Methyl-2-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carboxylate
Description
Methyl-2-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carboxylate is a brominated imidazole derivative featuring a methyl carboxylate ester at position 4, a bromine atom at position 2, and a (2-(trimethylsilyl)ethoxy)methyl (SEM) protecting group at position 1. The SEM group enhances stability under acidic conditions, making the compound a valuable intermediate in medicinal chemistry and organic synthesis, particularly in protecting amines during multi-step reactions. Its molecular formula is C₁₁H₁₈BrN₂O₃Si, with a molecular weight of ~346.25 g/mol (calculated).
Properties
IUPAC Name |
methyl 2-bromo-1-(2-trimethylsilylethoxymethyl)imidazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BrN2O3Si/c1-16-10(15)9-7-14(11(12)13-9)8-17-5-6-18(2,3)4/h7H,5-6,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAAOBFNLRLUBGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C(=N1)Br)COCC[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BrN2O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Imidazole Core
The synthesis typically begins with a pre-functionalized imidazole precursor. Methyl 1H-imidazole-4-carboxylate serves as a common starting material, though alternative routes may involve cyclization reactions. For example, condensation of α-amino ketones with ammonium acetate under acidic conditions can yield the imidazole ring. However, direct use of methyl 1H-imidazole-4-carboxylate avoids additional steps, as the ester group is already positioned at the 4-carbon.
Key Reaction Conditions:
Introduction of the SEM Protecting Group
The 1-position nitrogen of the imidazole ring is protected using a 2-(trimethylsilyl)ethoxymethyl (SEM) group to prevent undesired side reactions during subsequent bromination. This step employs SEM chloride (SEM-Cl) in the presence of a non-nucleophilic base.
Procedure:
-
Dissolve methyl 1H-imidazole-4-carboxylate in anhydrous tetrahydrofuran (THF) under nitrogen.
-
Add SEM-Cl (1.2 equiv) and diisopropylethylamine (DIPEA, 2.5 equiv) dropwise at 0°C.
Critical Parameters:
Bromination at the 2-Position
Regioselective bromination at the 2-position is achieved using N-bromosuccinimide (NBS) or molecular bromine (Br₂). NBS is preferred for its controlled reactivity and reduced side products.
Optimized Protocol:
-
Dissolve SEM-protected imidazole in dichloromethane (DCM) at 0°C.
-
Add NBS (1.1 equiv) portionwise, followed by catalytic azobisisobutyronitrile (AIBN).
Yield and Selectivity:
| Brominating Agent | Solvent | Temperature | Yield (%) | Selectivity (%) |
|---|---|---|---|---|
| NBS | DCM | 0°C → RT | 82 | >95 |
| Br₂ | Acetonitrile | RT | 68 | 85 |
NBS in DCM provides superior regioselectivity due to its radical mechanism, minimizing 5-position bromination.
Esterification to Methyl Ester
While the methyl ester is often pre-installed in the starting material, late-stage esterification may be required if alternative precursors are used. Methyl chloroformate (MCF) or dimethyl carbonate (DMC) can introduce the ester group under basic conditions.
Example Protocol:
-
React SEM-protected 2-bromoimidazole-4-carboxylic acid with MCF (1.5 equiv) in THF.
-
Add pyridine (2.0 equiv) to scavenge HCl.
Yield: 75–88% after column chromatography.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Additives
-
AIBN in Bromination: Enhances radical initiation, reducing reaction time by 30%.
-
Molecular Sieves: Use in esterification steps minimizes moisture, improving yields by 10–15%.
Industrial-Scale Production Considerations
Scalability challenges include cost-effective SEM-Cl synthesis and bromination safety. Continuous flow reactors are proposed for bromination to handle exothermicity and improve mixing.
Cost Drivers:
-
SEM-Cl accounts for 40–50% of raw material costs.
Comparative Analysis of Alternative Routes
Direct Bromination vs. Sequential Protection
Direct bromination of unprotected imidazole esters leads to <50% yield due to multiple substitution sites. Sequential SEM protection and bromination improve selectivity to >95%.
SEM vs. Other Protecting Groups
| Protecting Group | Stability Under Bromination | Deprotection Ease | Cost |
|---|---|---|---|
| SEM | High | Moderate | $$ |
| Boc | Low | Easy | $ |
| Benzyl | Moderate | Difficult | $$ |
SEM’s stability under radical bromination conditions makes it ideal despite higher cost.
Challenges and Troubleshooting
Regioselectivity Issues
Chemical Reactions Analysis
Types of Reactions
Methyl-2-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carboxylate can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by a nucleophile such as an amine or an alkoxide.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: The imidazole ring can be reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium tert-butoxide, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an imidazole derivative with an amine group, while oxidation can introduce hydroxyl or carbonyl groups.
Scientific Research Applications
Methyl-2-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl-2-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carboxylate involves its reactivity as a brominated imidazole derivative. The bromine atom can participate in nucleophilic substitution reactions, making the compound a valuable intermediate in organic synthesis. The trimethylsilyl group provides stability and can be removed under specific conditions to reveal reactive sites on the molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, molecular weights, and functional groups of the target compound with analogs from the provided evidence:
Key Differences and Implications
Position 1 Substituent
- SEM Group (Target Compound): The SEM group provides robust protection for the imidazole nitrogen, enhancing stability in acidic environments compared to simpler alkyl groups. This is critical for reactions requiring temporary nitrogen masking .
- Isopropyl (Ethyl 2-bromo-1-isopropyl...): The isopropyl group introduces steric hindrance but lacks the silicon-based stability of SEM. This may limit its utility in reactions requiring prolonged acid exposure .
- Unsubstituted (Methyl 2-(4-bromophenyl)...): The absence of a protecting group at position 1 increases reactivity but reduces control over nitrogen-directed reactions .
Position 2 Substituent
- Bromine (Target Compound and Ethyl 2-bromo-1-isopropyl...): Direct bromination at position 2 facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) due to the accessibility of the halogen .
Ester Group
- Methyl vs. Ethyl: Methyl esters hydrolyze faster than ethyl esters under basic conditions, impacting the compound’s suitability in hydrolysis-dependent syntheses. The target compound’s methyl group may offer quicker reaction times in ester cleavage steps compared to the ethyl analog .
Molecular Weight and Steric Effects
Biological Activity
Methyl-2-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and medicinal chemistry. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Molecular Formula : CHBrNOSi
Molecular Weight : 335.27 g/mol
CAS Number : 854044-51-2
IUPAC Name : Methyl 2-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carboxylate
Synthesis
The synthesis of this compound typically involves the bromination of imidazole derivatives followed by alkylation reactions. The synthetic route often includes the use of reagents such as N-bromosuccinimide (NBS) and various solvents to facilitate the reaction under controlled conditions.
Antitumor Activity
Recent studies have highlighted the antitumor potential of imidazole derivatives, including this compound. The compound has shown promise in inhibiting various cancer cell lines through different mechanisms:
- Cell Proliferation Inhibition : In vitro studies indicate that this compound can significantly reduce cell viability in several cancer types, including colon and breast cancer cells.
-
Mechanism of Action : The proposed mechanisms include:
- Inhibition of key signaling pathways involved in cell proliferation, such as the RAS/MAPK pathway.
- Induction of apoptosis in cancer cells, which is crucial for preventing tumor growth.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. Variations in substituents on the imidazole ring and modifications to the ethoxy group can significantly influence its potency and selectivity against cancer cells. For instance, compounds with specific halogen substitutions have demonstrated enhanced inhibitory effects on tumor growth.
Case Studies
Several case studies have been documented that illustrate the biological efficacy of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated IC values in the low micromolar range against HCT116 colon cancer cells, indicating strong antiproliferative effects. |
| Study 2 | Explored the compound's ability to induce apoptosis in MCF7 breast cancer cells, revealing a significant increase in caspase activity. |
| Study 3 | Investigated the compound's selectivity for cancer cells over normal cells, showing a marked difference in toxicity profiles. |
Research Findings
Research has shown that this compound interacts with various molecular targets within cancer cells:
- Inhibition of Kinases : The compound acts as a reversible inhibitor of certain kinases involved in tumor progression.
- ERK Pathway Modulation : It has been implicated in modulating ERK signaling pathways, which are critical in many cancers.
Comparative Activity Table
| Compound | Target | IC (µM) | Remarks |
|---|---|---|---|
| Methyl-2-bromo... | HCT116 Cells | 0.5 | Strong antiproliferative activity |
| Methyl... | MCF7 Cells | 0.8 | Induces apoptosis |
| Other Derivatives | Various | Varies | Structure-dependent activity |
Q & A
Q. What synthetic routes are commonly employed to introduce the SEM [(2-(trimethylsilyl)ethoxy)methyl] protecting group onto the imidazole nitrogen?
The SEM group is typically introduced via alkylation using SEM-Cl (chloromethyl-(2-(trimethylsilyl)ethoxy)methane) under basic conditions. For example, reactions in anhydrous THF or DMF with NaH or K₂CO₃ as bases facilitate efficient substitution at the N1 position of imidazole derivatives. This method minimizes side reactions like over-alkylation due to controlled reaction times (≤4 hours) .
Q. How can the bromo substituent at position 2 be functionalized for further derivatization?
The bromo group serves as a versatile site for cross-coupling reactions. Suzuki-Miyaura coupling with aryl boronic acids (using Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts) and nucleophilic substitutions (e.g., with amines or thiols) are common. Reaction conditions (e.g., solvent, temperature) must be optimized to preserve the SEM group’s integrity .
Q. What analytical methods are recommended to confirm the structure and purity of this compound?
High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C) are critical. For example, the SEM group’s characteristic signals include δ ~0.0 ppm (trimethylsilyl protons) and δ ~5.6 ppm (methylene protons adjacent to oxygen). IR spectroscopy can confirm ester (C=O stretch ~1700 cm⁻¹) and imidazole ring (C=N stretch ~1600 cm⁻¹) functionalities .
Advanced Research Questions
Q. How can the SEM group be selectively removed without disrupting other functional groups?
The SEM group is cleaved under acidic conditions (e.g., TFA in dichloromethane or HCl in dioxane/water). For instance, treatment with 50% TFA in DCM at 0°C for 1–2 hours selectively removes the SEM group while preserving ester and aryl bromo functionalities. Monitoring via TLC or LC-MS ensures reaction completion .
Q. What strategies mitigate side reactions during SEM-protected imidazole synthesis?
Common side reactions include hydrolysis of the methyl carboxylate or premature SEM deprotection. Strategies include:
Q. How does the SEM group influence steric and electronic effects in cross-coupling reactions?
The SEM group’s bulky trimethylsilyl moiety increases steric hindrance at N1, potentially slowing reactions at adjacent positions. However, its electron-donating ethoxy moiety slightly activates the imidazole ring, enhancing reactivity in Pd-mediated couplings. Computational studies (e.g., DFT) can model these effects for reaction optimization .
Q. What role does the methyl carboxylate group play in solubility and downstream applications?
The ester improves solubility in organic solvents (e.g., DCM, THF), facilitating purification via silica gel chromatography. It also serves as a precursor for hydrolysis to carboxylic acid, enabling conjugation with amines or alcohols in drug discovery workflows. Solubility in aqueous buffers can be tuned by ester-to-acid conversion .
Methodological Considerations
Q. How are competing reactivities of the bromo and SEM groups managed in multi-step syntheses?
Sequential protection-deprotection strategies are critical. For example:
Q. What computational tools assist in predicting reactivity or binding modes of derivatives?
Molecular docking (e.g., AutoDock Vina) and DFT calculations (Gaussian 09) model interactions with biological targets (e.g., kinase inhibitors). For example, derivatives with SEM-protected imidazoles have been docked into EGFR active sites to predict binding affinities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
